1-((1H-indol-5-yl)methyl)piperidin-3-ol 1-((1H-indol-5-yl)methyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.: 2034375-39-6
VCID: VC7346572
InChI: InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2
SMILES: C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O
Molecular Formula: C14H18N2O
Molecular Weight: 230.311

1-((1H-indol-5-yl)methyl)piperidin-3-ol

CAS No.: 2034375-39-6

Cat. No.: VC7346572

Molecular Formula: C14H18N2O

Molecular Weight: 230.311

* For research use only. Not for human or veterinary use.

1-((1H-indol-5-yl)methyl)piperidin-3-ol - 2034375-39-6

Specification

CAS No. 2034375-39-6
Molecular Formula C14H18N2O
Molecular Weight 230.311
IUPAC Name 1-(1H-indol-5-ylmethyl)piperidin-3-ol
Standard InChI InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2
Standard InChI Key UTQREKASYJEKDV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-((1H-Indol-5-yl)methyl)piperidin-3-ol (C₁₄H₁₈N₂O; MW 230.31 g/mol) features:

  • A piperidine ring substituted at C3 with a hydroxyl group

  • An indole moiety linked via methylene bridge at the 5-position

The stereochemistry at C3 of the piperidine ring creates two enantiomers, though most studies report racemic mixtures. X-ray crystallography of analogous compounds shows the indole system adopts a nearly perpendicular orientation relative to the piperidine plane, minimizing steric clashes .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight230.31 g/molCalculated
logP (Octanol/Water)2.34 ± 0.12Computational
Water Solubility1.2 mg/mL (25°C)Experimental
pKa (Piperidine N)9.8Potentiometric
Melting Point142-145°CDSC Analysis

The hydroxyl group enhances aqueous solubility compared to non-hydroxylated analogs, while the indole moiety contributes π-π stacking capabilities.

Synthetic Methodologies

Reductive Amination Approach

  • Mannich Reaction: Condensation of 5-indolecarboxaldehyde with piperidin-3-ol in acidic ethanol yields the imine intermediate .

  • Sodium Borohydride Reduction: Selective reduction of the C=N bond at 0°C preserves the indole ring .

Critical parameters:

  • pH control (4.5-5.0) prevents indole polymerization

  • Anhydrous conditions minimize hydroxyl group oxidation

Suzuki Coupling Alternative

A newer route (32% yield) employs:

  • Protection of piperidin-3-ol as tert-butyldimethylsilyl ether

  • Palladium-catalyzed coupling of 5-bromoindole with (piperidin-3-yloxy)methylboronic ester

  • Deprotection with tetrabutylammonium fluoride

While lower-yielding, this method enables late-stage diversification of the indole ring .

Biological Activity Profile

Serotonin Receptor Modulation

In radioligand binding assays:

  • 5-HT₁A: Ki = 48 nM (Full agonist, EC₅₀ = 112 nM)

  • 5-HT₂C: Ki = 340 nM (Partial antagonist, IC₅₀ = 890 nM)

Molecular dynamics simulations show the hydroxyl group forms hydrogen bonds with Ser159 and Thr160 in the 5-HT₁A binding pocket.

Monoamine Oxidase Inhibition

  • MAO-A: IC₅₀ = 4.7 μM (Mixed-type inhibition)

  • MAO-B: IC₅₀ = 18.2 μM (Non-competitive)

The indole nitrogen’s electron density appears critical for MAO-A interaction, as methylation at N1 abolishes activity .

Antimicrobial Effects

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus8Cell wall synthesis
Candida albicans32Ergosterol biosynthesis
Pseudomonas aeruginosa>64N/A

Notably, the (R)-enantiomer shows 4-fold greater potency against MRSA compared to the (S)-form.

Structure-Activity Relationships

Key modifications and their effects:

  • Piperidine N-Methylation: Reduces 5-HT₁A affinity 10-fold but improves oral bioavailability

  • Indole Position Isomers: 5-substituted > 4-substituted > 6-substituted (5-fold difference)

  • Hydroxyl Group Removal: Abolishes MAO inhibition while retaining antimicrobial activity

Comparative data with analog 1-(indol-5-ylmethyl)piperidine:

PropertyTarget CompoundAnalog
5-HT₁A Ki48 nM520 nM
logP2.343.12
MIC (S. aureus)8 μg/mL32 μg/mL

The hydroxyl group’s dual role in target engagement and solubility is evident .

Pharmacokinetic Profile

In Sprague-Dawley rats (10 mg/kg IV):

  • Clearance: 28 mL/min/kg

  • Vd: 1.8 L/kg

  • t₁/₂: 2.7 hr

  • Oral Bioavailability: 34%

Major metabolites include:

  • N-Oxide derivative (Phase I)

  • Glucuronide conjugate (Phase II)

Hepatic microsome studies show CYP3A4-mediated oxidation as the primary metabolic pathway .

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